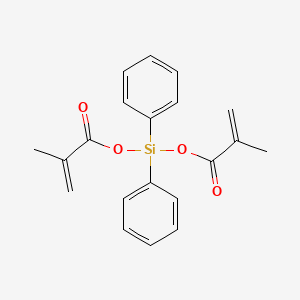

Bis(methacryloxy)diphenylsilane

Description

Overview of Organosilicon Methacrylate (B99206) Monomers

Organosilicon methacrylate monomers are a versatile class of compounds that feature both a polymerizable methacrylate group and a silicon-containing moiety. This unique combination allows for the creation of hybrid polymers that bridge the gap between the worlds of organic and inorganic materials. The silicon component, often in the form of siloxane or silane (B1218182), can enhance properties such as thermal stability, gas permeability, and surface properties like hydrophobicity. The methacrylate group, on the other hand, provides a reactive handle for polymerization, typically through free-radical mechanisms, enabling the formation of a wide range of copolymers and crosslinked networks. These monomers are integral to the development of specialized materials for diverse applications, including coatings, adhesives, and biomedical devices.

Significance of Diphenylsilane (B1312307) Derivatives in Polymer Chemistry

The incorporation of diphenylsilane units into a polymer backbone is a well-established strategy for modifying its properties. The two phenyl groups attached to the silicon atom introduce significant steric bulk and aromatic character. A key consequence of this is an increase in the refractive index of the resulting polymer. This is a crucial attribute for applications in optical materials, such as the manufacturing of lenses and optical fibers. Furthermore, the rigidity of the phenyl groups can enhance the thermal stability and mechanical strength of the polymer. The non-polar nature of the phenyl groups also contributes to the hydrophobicity of the material.

Research Trajectories for Bis(methacryloxy)diphenylsilane

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for this monomer can be inferred from the broader trends in organosilicon and methacrylate chemistry. A primary area of interest is likely the development of high refractive index polymers for optical applications. The combination of the diphenylsilane core and the methacrylate functionality makes it a prime candidate for creating optically transparent polymers with a tailored refractive index. Another significant research direction is its potential use in dental composites and adhesives. Organosilicon monomers are known to improve the durability and reduce polymerization shrinkage in dental resins. The diphenylsilane group could further enhance the mechanical properties and hydrophobicity of these materials, leading to more resilient dental restorations. Future research may also explore its use in advanced coatings, where the silane component can promote adhesion to various substrates while the polymerizable methacrylate groups can form a durable, crosslinked network.

Structure

2D Structure

3D Structure

Properties

CAS No. |

63696-07-1 |

|---|---|

Molecular Formula |

C20H20O4Si |

Molecular Weight |

352.5 g/mol |

IUPAC Name |

[2-methylprop-2-enoyloxy(diphenyl)silyl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C20H20O4Si/c1-15(2)19(21)23-25(24-20(22)16(3)4,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,1,3H2,2,4H3 |

InChI Key |

VJTNMFMLMIJOFD-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C(=C)C |

Canonical SMILES |

CC(=C)C(=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C(=C)C |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for Bis Methacryloxy Diphenylsilane

Hydrosilylation Reactions in Precursor Synthesis

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental process in the synthesis of organosilicon compounds and a key step in creating precursors for bis(methacryloxy)diphenylsilane. numberanalytics.com This reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts like Karstedt's and Speier's catalysts being traditional choices. acs.org However, there is a growing interest in developing more sustainable and economical catalysts based on other metals like nickel and cobalt. nih.govprinceton.edu

The reaction involves the addition of a Si-H bond to a C=C or C≡C bond. nih.gov In the context of synthesizing precursors for this compound, a common strategy involves the hydrosilylation of a molecule containing a reactive double bond with diphenylsilane (B1312307). organic-chemistry.orgrsc.org For instance, a precursor can be synthesized by reacting 3-ethyl-3-allylmethoxyoxetane with diphenylsilane. nih.gov This reaction is often facilitated by a catalyst such as tris(triphenylphosphine)rhodium chloride. nih.gov Another approach involves the photoinduced hydrosilylation using a photoinitiator like benzophenone, which promotes the addition of the silane (B1218182) to an olefin. nih.gov

Optimization of Reaction Conditions for Hydrosilylation

Optimizing reaction conditions is crucial for achieving high yields and selectivity in hydrosilylation reactions. numberanalytics.com Several factors can influence the outcome, including the choice of catalyst, solvent, temperature, and the nature of the substrates. numberanalytics.comresearchgate.net

For example, studies have shown that nickel-based catalyst systems, when optimized, can achieve high conversion rates in the hydrosilylation of olefins with silanes like triethoxysilane (B36694). acs.orgprinceton.edu The optimization process can involve screening different ligands for the metal catalyst and adjusting the ratio of silane to the catalyst. princeton.edu In some cases, a Job plot analysis using UV-vis absorbance can determine the optimal stoichiometry for catalyst activation. princeton.edu

The use of microreactor systems has also been explored to intensify and optimize hydrosilylation reactions. rsc.org These systems can offer better control over reaction parameters, leading to increased conversion of Si-H bonds. rsc.org Research has also investigated the effect of the silane's structure on reactivity, finding that diphenylsilane can be more efficient than triphenylsilane (B1312308) due to lower steric hindrance in photoinduced hydrosilylation. nih.gov

| Factor | Influence on the Reaction | Examples of Optimization Strategies |

|---|---|---|

| Catalyst | Determines reaction rate and selectivity. numberanalytics.com | Screening different metal catalysts (e.g., Pt, Ni, Co) and ligands. nih.govprinceton.edu |

| Substrate | The structure of the alkene and silane affects reactivity. numberanalytics.com | Using diphenylsilane over triphenylsilane to reduce steric hindrance. nih.gov |

| Reaction Conditions | Temperature, pressure, and solvent can impact the outcome. numberanalytics.com | Utilizing microreactors for better control over parameters. rsc.org |

Silane Functionalization and Coupling Agent Synthesis

Silane coupling agents are organosilicon compounds that possess two different types of reactive functional groups. tcichemicals.comgelest.com One group is designed to react with inorganic materials, while the other reacts with organic polymers. tcichemicals.com This dual reactivity allows them to act as adhesion promoters at the interface between these two dissimilar materials. tcichemicals.com The general structure is often represented as RSiX₃, where R is an organofunctional group and X is a hydrolyzable group. silicone-surfactant.comresearchgate.net

The synthesis of this compound falls under the broader category of synthesizing silane coupling agents. In this case, the methacrylate (B99206) groups provide the organic functionality, enabling polymerization, while the diphenylsilane core can interact with other materials. The synthesis often involves the reaction of a precursor containing hydroxyl groups with a methacrylate-containing reactant. For example, the reaction of Epon 825 with methacrylic acid can produce a bis-GMA resin. capes.gov.br Another route involves the reaction of 3-ethyl-3-hydroxymethyloxetane with allyl bromide to form an intermediate that is then reacted with diphenylsilane. nih.gov

Living Polymerization Techniques for Siloxane-Methacrylates

Living polymerization techniques offer precise control over polymer architecture, including molecular weight and polydispersity, which is crucial for creating well-defined siloxane-methacrylate structures. gelest.comnih.gov These methods are particularly valuable for synthesizing macromers—polymeric chains with a reactive end group that can participate in further polymerization. nih.gov

Anionic Ring-Opening Polymerization (AROP) of Cyclic Siloxanes for Functionalized Siloxanes

Anionic ring-opening polymerization (AROP) is a powerful method for synthesizing well-defined polysiloxanes. nih.govmdpi.com This technique typically involves the use of a strained cyclic siloxane monomer, such as hexamethylcyclotrisiloxane (B157284) (D₃), and an anionic initiator like butyllithium. gelest.comresearchgate.net The polymerization proceeds in a living manner, allowing for the synthesis of polymers with narrow molecular weight distributions. gelest.com

To introduce functionality, the living polymer chain can be terminated with a reagent containing the desired functional group. For instance, to obtain methacrylate-functionalized siloxanes, the living siloxanolate chain ends can be coupled with a molecule like methacryloxypropylmethyldichlorosilane. researchgate.net This approach allows for the synthesis of various architectures, including block copolymers and macromers. gelest.comnih.gov The use of specific initiators and terminating agents can lead to monofunctional or telechelic (functional groups at both ends) polymers. nih.govmdpi.com A challenge in AROP is the potential for backbiting reactions, which can lead to the formation of cyclic oligomers; however, recent research has shown that the use of certain additives can suppress this side reaction. nih.gov

Controlled Radical Polymerization Approaches for Silane-Methacrylate Monomers

Controlled radical polymerization (CRP) techniques provide another avenue for the synthesis of well-defined polymers from silane-methacrylate monomers. These methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allow for the creation of polymers with controlled molecular weights and architectures. researchgate.net

In this context, a chain transfer agent is used to mediate the polymerization of methacrylate monomers. researchgate.net Silane-containing methacrylates can be copolymerized with other monomers to create hybrid materials with specific properties. acs.orguniv.kiev.ua For example, a methacrylate silatrane (B128906) has been developed as a stable building block for functional polymeric coatings. acs.org The reactivity of silane-acrylate systems in radical photopolymerization has also been investigated, showing promise for creating cross-linked networks with regulated formation. researchgate.netnih.govacs.org The copolymerization of vinyl triethoxysilane with methyl methacrylate has been shown to improve the properties of the resulting polymer. univ.kiev.ua

| Technique | Monomers | Key Features | Example Application |

|---|---|---|---|

| Anionic Ring-Opening Polymerization (AROP) | Cyclic siloxanes (e.g., D₃) gelest.comresearchgate.net | Precise control over molecular weight and low polydispersity. gelest.com | Synthesis of well-defined methacrylate-functionalized silicone macromers. nih.govresearchgate.net |

| Controlled Radical Polymerization (e.g., RAFT) | Silane-methacrylate monomers researchgate.net | Ability to create block copolymers and complex architectures. researchgate.net | Formation of functional polymeric coatings and hybrid materials. acs.orguniv.kiev.ua |

Purification and Isolation Strategies for this compound

The purification and isolation of the final this compound product are critical steps to ensure its purity and performance in subsequent applications. Common purification techniques for organosilicon compounds include distillation, chromatography, and recrystallization.

For instance, after a synthesis involving a hydrosilylation reaction, the crude product might be purified by distillation under reduced pressure to remove the solvent and any low-boiling impurities. nih.gov In some cases, column chromatography using silica (B1680970) gel can be employed to separate the desired product from byproducts and unreacted starting materials. nih.gov A patent describes a method for purifying phenyl silanes by treating the crude product with a boron trifluoride complex followed by distillation to remove impurities. google.com The purity of the final product is often verified using analytical techniques such as gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy. nih.govgoogle.com

Polymerization Kinetics and Mechanisms of Bis Methacryloxy Diphenylsilane Systems

Free-Radical Polymerization Mechanisms of Bis(methacryloxy)diphenylsilane

Free-radical polymerization is a primary method for curing this compound-based systems. This process can be initiated through either photochemical or thermal means, each exhibiting distinct kinetic profiles.

Photoinitiated Radical Polymerization Dynamics

Photoinitiation offers rapid, room-temperature curing, making it a valuable technique for various applications. researchgate.net The dynamics of this process are significantly influenced by the choice of photoinitiator and can be monitored in real-time using advanced spectroscopic methods.

The selection of a photoinitiator system is critical in dictating the rate and efficiency of the polymerization of this compound. Different photoinitiators exhibit varying absorption characteristics and efficiencies in generating the free radicals necessary to initiate the polymerization chain reaction. felipeschneider.com.br

Commonly used photoinitiator systems include Norrish Type I (cleavage-type) and Norrish Type II (hydrogen abstraction-type) initiators. nih.govscielo.br For instance, systems based on camphorquinone (B77051) (CQ), a Norrish Type II initiator, often require a co-initiator, such as a tertiary amine, to generate free radicals. felipeschneider.com.br The concentration of these initiator components can directly impact the degree of conversion and the final mechanical properties of the polymer. nih.gov Studies have shown that increasing the concentration of the photoinitiator generally leads to a higher rate of polymerization and a greater final conversion, although excessive concentrations can lead to a "screening effect" that hinders light penetration and reduces efficiency in deeper layers of the material. researchgate.net

Interactive Table: Comparison of Photoinitiator Systems

| Photoinitiator System | Type | Key Characteristics | Impact on Polymerization |

|---|---|---|---|

| Camphorquinone (CQ)/Amine | Norrish Type II | Widely used, requires co-initiator. | Rate and conversion are concentration-dependent. nih.gov |

| Phenylpropanedione (PPD) | Norrish Type II | Lower maximum polymerization rate than CQ. | Achieves similar final conversion to CQ. nih.gov |

| BAPO / DMPA | Norrish Type I | Cleavage-type, higher radical generation efficiency. nih.gov | Can lead to improved rates of polymerization and conversion. nih.govresearchgate.net |

| Combined CQ/TPO | Norrish I & II | Synergistic effect observed. | Increased initiator consumption and cure efficiency. scielo.br |

To understand the intricate dynamics of polymerization, real-time monitoring techniques are essential. Fourier Transform Infrared (FTIR) and Near-Infrared (NIR) spectroscopy are powerful tools for this purpose. thermofisher.comthermofisher.com These methods allow for the in-situ tracking of the disappearance of reactive groups, such as the methacrylate (B99206) C=C double bonds, providing a direct measure of the degree of conversion as a function of time. youtube.com

Attenuated Total Reflectance (ATR)-FTIR spectroscopy, in particular, offers a robust method for monitoring the kinetics of polymerization in real-time. usm.edu By tracking the decrease in the characteristic absorbance bands of the methacrylate group (e.g., around 1638 cm⁻¹), researchers can construct conversion versus time profiles. youtube.commdpi.com This data is crucial for determining key kinetic parameters like the maximum rate of polymerization (Rp,max) and the time to reach it. nih.gov NIR spectroscopy can similarly be used by monitoring the overtone and combination bands of the reactive functional groups. thermofisher.com These real-time techniques are invaluable for optimizing polymerization conditions and understanding the influence of different formulations on the curing process. thermofisher.comthermofisher.com

Thermal Polymerization Kinetics

Thermal polymerization of this compound can be achieved by using thermal initiators, such as dibenzoyl peroxide, or through self-initiation at elevated temperatures. The kinetics of this process are typically studied using techniques like Differential Scanning Calorimetry (DSC). scielo.brresearchgate.net

Cationic Ring-Opening Hybrid Polymerization Pathways Involving Silane-Modified Oxetanes

Beyond free-radical processes, this compound can be involved in more complex hybrid polymerization systems. One such pathway is the cationic ring-opening polymerization of oxetane (B1205548) derivatives that have been modified with silanes. nih.govnih.gov Oxetanes are four-membered cyclic ethers that undergo ring-opening polymerization in the presence of a cationic initiator, such as a photoacid generator (PAG). researchgate.netradtech.org

In these hybrid systems, a monomer like Bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane can be synthesized. nih.govnih.gov This molecule contains both diphenylsilane (B1312307) and oxetane functionalities. The polymerization is typically initiated by UV irradiation in the presence of a PAG, like a triarylsulfonium salt, which generates a strong acid that catalyzes the opening of the oxetane ring. nih.govresearchgate.net

The introduction of the diphenylsilane group into the oxetane monomer has been shown to enhance the photosensitivity and reactivity of the system. nih.gov For example, Bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane demonstrated a very short induction time (0.2 s) in photo-DSC studies, indicating high reactivity. nih.gov This approach allows for the creation of polymers with unique properties, combining the characteristics of both the polysiloxane and polyether backbones. nih.gov Furthermore, these hybrid systems can be combined with free-radically polymerizable monomers, like acrylates, to form interpenetrating polymer networks (IPNs), which can exhibit enhanced mechanical and thermal properties. rsc.org

Crosslinking Density and Network Formation Studies

The polymerization of the difunctional monomer this compound leads to the formation of a three-dimensional crosslinked polymer network. researchgate.net The density of this crosslinking is a critical parameter that governs the ultimate physical and mechanical properties of the cured material, including its hardness, modulus, and thermal stability. nih.gov

The formation of the network begins at the gel point, an early stage in the polymerization where a continuous macroscopic network is formed. researchgate.net As the reaction progresses, the crosslinking density increases, which restricts the mobility of the monomer and the growing polymer chains. researchgate.net This diffusion control can lead to autoacceleration (the gel effect), where the termination rate decreases, causing a rapid increase in the polymerization rate. researchgate.net However, at very high conversions, the propagation reaction also becomes diffusion-limited, and the reaction slows down, often trapping unreacted functional groups within the rigid network. researchgate.net

The final crosslinking density is influenced by factors such as the initial monomer concentration, the type and concentration of the initiator, and the curing conditions (e.g., light intensity or temperature). researchgate.netnih.gov For example, studies on similar systems have shown that higher photoinitiator concentrations can lead to increased Knoop hardness, which is an indicator of a more densely crosslinked network. nih.gov The structure of the monomer itself also plays a significant role; the rigid diphenylsilane core in this compound would be expected to contribute to a high modulus and thermal stability in the resulting network. The formation of these networks can be studied through techniques like dynamic mechanical analysis (DMA), which can determine the glass transition temperature (Tg), a property directly related to crosslinking density. rsc.org

Degree of Conversion Studies and Methodologies

The degree of conversion (DC), which quantifies the percentage of methacrylate double bonds that have reacted to form the polymer network, is a critical parameter influencing the final mechanical and physical properties of the cured material. mdpi.comnih.gov Inadequate conversion can lead to inferior strength, increased water sorption, and the leaching of unreacted monomers. mdpi.com

The most common and effective method for determining the degree of conversion in dimethacrylate-based systems is Fourier Transform Infrared (FTIR) spectroscopy. mdpi.comnih.gov This technique relies on monitoring the decrease in the absorption band of the aliphatic carbon-carbon double bond (C=C) of the methacrylate group, typically found around 1637 cm⁻¹. nih.gov To quantify the conversion, the intensity of this peak is compared to an internal standard, often the aromatic C=C stretching vibration from the phenyl groups within the monomer structure (around 1608 cm⁻¹), which remains unchanged during polymerization. nih.gov

The degree of conversion is calculated using the following formula:

DC (%) = [1 - (A_aliphatic / A_aromatic)_polymer / (A_aliphatic / A_aromatic)_monomer] x 100

Where:

(A_aliphatic / A_aromatic)_polymer is the ratio of the absorbance of the aliphatic C=C peak to the aromatic C=C peak after polymerization.

(A_aliphatic / A_aromatic)_monomer is the ratio of the absorbance of the aliphatic C=C peak to the aromatic C=C peak before polymerization.

Table 1: Common Methodologies for Determining Degree of Conversion

| Methodology | Principle | Advantages | Disadvantages |

| Fourier Transform Infrared (FTIR) Spectroscopy | Measures the decrease in the characteristic absorption band of the methacrylate C=C double bond. | High accuracy, real-time monitoring possible, non-destructive. | Sample preparation can be critical, requires a stable internal standard. |

| Raman Spectroscopy | Similar to FTIR, monitors the vibrational modes of the C=C double bond. | Can be used with aqueous samples, less interference from water. | Weaker signal than FTIR, potential for fluorescence interference. |

| Differential Scanning Calorimetry (DSC) | Measures the heat of polymerization, which is proportional to the number of reacted double bonds. | Provides thermodynamic data, can be used to study kinetics. | Indirect measurement of conversion, less sensitive at high conversions. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, can quantify the disappearance of vinyl protons. | Highly accurate and quantitative. | Expensive equipment, longer acquisition times, not suitable for real-time monitoring of fast reactions. |

Polymerization Shrinkage Phenomena and Mitigation Strategies

The magnitude of polymerization shrinkage is influenced by several factors, including the monomer's molecular weight, its chemical structure, and the degree of conversion. icm.edu.pl Generally, monomers with higher molecular weights and more rigid structures tend to exhibit lower shrinkage. The presence of the bulky diphenylsilane group in this compound could potentially contribute to a reduction in polymerization shrinkage compared to more flexible, lower molecular weight dimethacrylates like triethylene glycol dimethacrylate (TEGDMA). icm.edu.pl

Several strategies are employed to mitigate polymerization shrinkage in dimethacrylate-based systems:

Addition of Fillers: The incorporation of inert fillers into the resin matrix reduces the volume of polymerizable material, consequently lowering the total shrinkage. ekb.eg

Use of Ring-Opening Monomers: Monomers that polymerize via a ring-opening mechanism can exhibit significantly lower shrinkage or even expansion. While this compound polymerizes via radical chain-growth, co-polymerization with ring-opening monomers is a potential mitigation strategy.

Thiol-Ene Polymerization: This step-growth polymerization mechanism can lead to more uniform network formation and reduced shrinkage stress compared to the chain-growth polymerization of methacrylates.

Table 2: Factors Influencing Polymerization Shrinkage of Dimethacrylate Monomers

| Factor | Influence on Shrinkage | Rationale |

| Molecular Weight | Higher molecular weight generally leads to lower shrinkage. | Fewer double bonds per unit volume need to be converted to form the polymer network. |

| Monomer Structure | Bulky and rigid structures can reduce shrinkage. | The initial packing of the monomers is less efficient, leading to a smaller volume change upon polymerization. |

| Degree of Conversion | Higher degree of conversion generally leads to higher shrinkage. | More monomer units are converted into the more compact polymer network. |

| Filler Content | Higher filler content leads to lower shrinkage. | The volume occupied by the non-shrinking filler particles reduces the overall volumetric contraction. |

Effect of Reaction Conditions on Polymerization Parameters

The kinetics of photopolymerization and the final properties of the resulting polymer are highly dependent on the reaction conditions, including temperature, light intensity, and monomer concentration.

Temperature: An increase in the polymerization temperature generally leads to an increase in the rate of polymerization and the final degree of conversion. nih.gov Higher temperatures increase the mobility of the monomer molecules and the growing polymer chains, which can help to overcome diffusional limitations that can trap unreacted methacrylate groups within the vitrifying network. nih.gov However, excessively high temperatures can also lead to an increased rate of termination reactions, potentially limiting the kinetic chain length and affecting the network structure.

Light Intensity: The rate of photopolymerization is directly influenced by the intensity of the curing light. nih.gov Higher light intensity increases the rate of photoinitiator decomposition, leading to a higher concentration of initiating radicals and a faster polymerization rate. nih.gov However, very high light intensities can lead to the formation of a highly crosslinked network at the surface, which can limit light penetration to deeper layers and result in a non-uniform degree of conversion. Studies on related dimethacrylate systems have shown that the rate of polymerization is often proportional to the square root of the light intensity. nih.gov

Table 3: Summary of the Effects of Reaction Conditions on Polymerization Parameters

| Reaction Condition | Effect on Rate of Polymerization | Effect on Degree of Conversion |

| Increasing Temperature | Increases | Generally increases |

| Increasing Light Intensity | Increases | Can increase, but may lead to non-uniformity |

| Increasing Monomer Concentration (in a system) | Dependent on co-monomer and viscosity | Dependent on specific monomer properties |

Copolymerization Behavior of Bis Methacryloxy Diphenylsilane

Copolymerization with Organic Methacrylates (e.g., Bis-GMA, UDMA, TEGDMA)

Bis(methacryloxy)diphenylsilane can be copolymerized with a range of conventional organic dimethacrylates commonly used in dental and biomedical applications, such as Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA), urethane (B1682113) dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA). wikipedia.orgresearchgate.net The incorporation of the diphenylsilane (B1312307) unit into the polymer network is expected to modify the properties of the resulting copolymer.

The properties of the resulting copolymers are dependent on the relative proportions of the comonomers. For instance, increasing the concentration of this compound could potentially enhance the thermal stability and refractive index of the copolymer due to the presence of the phenyl groups. Conversely, the flexibility of the polymer network can be tailored by adjusting the concentration of more flexible comonomers like TEGDMA. nih.gov

Table 1: Properties of Common Organic Methacrylate Comonomers

| Monomer | Structure | Key Characteristics |

| Bis-GMA | Aromatic dimethacrylate | High viscosity, high molecular weight, low polymerization shrinkage, forms rigid polymers. wikipedia.orgnih.gov |

| UDMA | Aliphatic urethane dimethacrylate | Lower viscosity than Bis-GMA, flexible, contributes to toughness. nih.govnih.gov |

| TEGDMA | Linear aliphatic dimethacrylate | Low viscosity, used as a diluent, increases polymer network flexibility and degree of conversion. nih.govnih.gov |

Copolymerization with Other Siloxane Monomers and Oligomers

This compound can also be copolymerized with other siloxane-containing monomers and oligomers to create polysiloxane-based networks. These copolymerizations can proceed through similar free-radical mechanisms, targeting the methacrylate groups. The inclusion of other siloxane monomers, such as those with varying organic substituents on the silicon atom, allows for further modification of the polymer properties.

The copolymerization with flexible, low-molecular-weight siloxane dimethacrylates can lead to materials with lower glass transition temperatures and increased gas permeability. The diphenylsilane unit from this compound would contribute to increasing the refractive index and thermal stability of the resulting siloxane copolymer. The compatibility of this compound with other siloxane monomers is generally high due to their similar chemical nature.

Graft Copolymerization Strategies for Interfacial Adhesion Enhancement

Graft copolymerization is a powerful technique to improve the interfacial adhesion between dissimilar materials, such as between an inorganic filler and an organic polymer matrix. elsevierpure.com In the context of materials containing this compound, graft copolymerization can be employed to create a strong bond at the interface.

One strategy involves the synthesis of graft copolymers where chains of a polymer that is compatible with the matrix are grafted from a surface-modified filler. For instance, silica (B1680970) or glass fillers, commonly used in dental composites, can be functionalized with a silane (B1218182) coupling agent that can then initiate the graft polymerization of a monomer compatible with the this compound-based matrix.

Alternatively, this compound itself, or oligomers derived from it, could be grafted onto a polymer backbone to create a comb-like copolymer. This graft copolymer can then act as a compatibilizer in a polymer blend, with the siloxane-containing grafts interacting favorably with a siloxane phase and the backbone interacting with an organic phase, thereby enhancing interfacial adhesion. elsevierpure.com The use of graft copolymers can lead to a more homogeneous dispersion of fillers within the polymer matrix and improved mechanical properties of the final composite material. researchgate.net

Influence of Comonomer Structure on Polymerization Parameters and Network Properties

The structure of the comonomer has a profound impact on the polymerization kinetics, the final degree of conversion, and the properties of the resulting polymer network. mdpi.comnih.govresearchgate.net When copolymerizing this compound, the choice of the comonomer is critical in determining the final material characteristics.

Network Properties: The structure of the comonomer dictates the crosslink density, flexibility, and mechanical properties of the final network.

Rigid Comonomers: Copolymerization with rigid aromatic dimethacrylates like Bis-GMA will likely result in a more rigid and brittle network with higher mechanical strength. nih.gov

Flexible Comonomers: The incorporation of flexible aliphatic comonomers such as UDMA or TEGDMA will increase the flexibility and toughness of the resulting polymer. researchgate.netnih.gov

Bulky Comonomers: The presence of bulky side groups in the comonomer can affect the packing of the polymer chains and influence the morphology of the network. The bulky nature of a comonomer can lead to the formation of non-spherical nano-objects in some polymerization systems. rsc.org

The introduction of the diphenylsilane moiety from this compound is expected to increase the refractive index and potentially improve the thermal stability of the copolymer network due to the aromatic nature of the phenyl groups. The final properties of the copolymer will be a weighted average of the properties of the individual homopolymers, but synergistic effects can also be observed.

Table 2: Expected Influence of Comonomer Structure on Copolymer Properties with this compound

| Comonomer | Expected Impact on Polymerization | Expected Impact on Network Properties |

| Bis-GMA | May decrease overall mobility due to high viscosity, potentially lowering the rate of conversion. | Increased rigidity, hardness, and mechanical strength. nih.gov |

| UDMA | Moderate viscosity may balance the high viscosity of other components, good reactivity. | Increased flexibility and toughness compared to Bis-GMA based copolymers. researchgate.netnih.gov |

| TEGDMA | Lowers viscosity, increases monomer mobility, and likely enhances the degree of conversion. | Increased flexibility, potential for higher water sorption, and reduced mechanical strength if used in high concentrations. nih.gov |

| Other Siloxanes | Generally good compatibility, viscosity will depend on the specific siloxane structure. | Can impart properties like low glass transition temperature, high gas permeability, and hydrophobicity. |

Spectroscopic Analysis of Chemical Structure and Functionalization

Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the functionalization of this compound and its resulting polymers. These techniques provide detailed information about the atomic and molecular composition, as well as the bonding environments within the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of this compound and its polymers. By analyzing the spectra of different nuclei, detailed information about the molecular framework can be obtained.

¹H NMR: Proton NMR provides information on the hydrogen atoms within the molecule. For this compound, characteristic signals corresponding to the phenyl protons, the methacrylate vinyl protons, and the methyl protons are expected. The integration of these signals can confirm the ratio of these groups, ensuring the correct structure of the monomer. Upon polymerization, the disappearance or significant reduction of the vinyl proton signals is a clear indicator of successful polymerization.

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. Distinct peaks for the carbonyl carbon of the methacrylate group, the vinyl carbons, the phenyl carbons, and the methyl carbon can be identified. The chemical shifts of the phenyl carbons attached to the silicon atom are of particular interest.

²⁹Si NMR: Silicon-29 NMR is crucial for analyzing the silicon environment. For the monomer, a single peak is expected, confirming the purity of the diphenylsilane core. In the case of polysiloxanes derived from or containing this compound, ²⁹Si NMR can reveal the extent of condensation and the nature of the siloxane linkages (e.g., T-structures, D-structures).

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Assignment |

| ¹H | 7.2-7.8 | Phenyl protons (C₆H₅) |

| 5.5, 6.1 | Vinyl protons (C=CH₂) | |

| 1.9 | Methyl protons (CH₃) | |

| ¹³C | ~167 | Carbonyl carbon (C=O) |

| ~125-135 | Phenyl carbons (C₆H₅) | |

| ~125, ~136 | Vinyl carbons (C=CH₂) | |

| ~18 | Methyl carbon (CH₃) | |

| ²⁹Si | Specific to diphenylsilane derivatives | Si(Ph)₂ |

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule. For this compound, the FTIR spectrum will prominently feature absorption bands characteristic of both the methacrylate and diphenylsilane moieties.

Key vibrational bands include:

C=O stretching: A strong absorption band around 1720 cm⁻¹ is indicative of the carbonyl group in the methacrylate ester.

C=C stretching: A band around 1638 cm⁻¹ corresponds to the carbon-carbon double bond of the methacrylate group. The intensity of this peak decreases significantly upon polymerization.

Si-O-C stretching: Bands in the region of 1080-1180 cm⁻¹ can be attributed to the silicon-oxygen-carbon linkages.

Si-Ph stretching: Characteristic absorptions for the silicon-phenyl bond are also expected.

C-H stretching: Bands for aromatic and aliphatic C-H bonds will be present in the 2800-3100 cm⁻¹ region.

By monitoring the changes in the FTIR spectrum, particularly the disappearance of the C=C stretching band, the progress of polymerization can be effectively tracked.

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1720 | C=O Stretch | Methacrylate Carbonyl |

| ~1638 | C=C Stretch | Methacrylate Vinyl |

| ~1450-1600 | C=C Stretch | Aromatic Ring |

| ~1150-1300 | C-O Stretch | Ester |

| ~1080-1180 | Si-O-C Stretch | Siloxane Linkage |

| ~700-800 | Si-Ph Bending | Phenyl-Silane |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. vot.pl For polymers of this compound, XPS is particularly useful for analyzing the surface chemistry, which is critical for applications such as coatings and adhesives.

A typical XPS survey scan would identify the presence of Carbon (C), Oxygen (O), and Silicon (Si). High-resolution spectra of the C 1s, O 1s, and Si 2p regions provide detailed chemical state information.

C 1s spectrum: Can be deconvoluted into several peaks representing different carbon environments: C-C/C-H bonds, C-O bonds, and the O-C=O of the ester group.

O 1s spectrum: Typically shows two components corresponding to the carbonyl oxygen (C=O) and the ester oxygen (C-O).

Si 2p spectrum: Provides information about the silicon bonding environment, confirming the presence of Si-C (from the diphenyl groups) and Si-O bonds.

XPS is also valuable for studying the surface modification or degradation of these polymers. researchgate.net

Table 3: Expected Binding Energies in XPS for this compound Polymers

| Element | Core Level | Expected Binding Energy (eV) | Chemical State |

| C | 1s | ~284.8 | C-C, C-H |

| ~286.5 | C-O | ||

| ~288.9 | O-C=O | ||

| O | 1s | ~532.0 | C=O |

| ~533.5 | C-O | ||

| Si | 2p | ~102.0 | Si-O-C, Si-Ph |

Note: Binding energies can be influenced by surface charging and require proper calibration.

Thermal Analysis of Polymerization and Crosslinking Processes

Thermal analysis techniques are crucial for understanding the thermal stability, polymerization behavior, and crosslinking kinetics of this compound polymers. These methods measure the physical and chemical properties of a material as a function of temperature or time.

Differential Scanning Calorimetry (DSC) and Photo-DSC

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc), as well as to study polymerization reactions.

For this compound polymers, DSC can be used to determine the Tg, which is a critical parameter for understanding the mechanical properties of the polymer at different temperatures.

Photo-DSC is a specialized DSC technique that allows for the study of photopolymerization reactions. The sample is irradiated with UV or visible light inside the DSC cell, and the heat released during the exothermic polymerization reaction is measured. This allows for the determination of key kinetic parameters such as the rate of polymerization, the total heat of polymerization (which is proportional to the final degree of conversion), and the induction time. The photopolymerization kinetics of methacrylate-based resins are well-studied using this technique.

Thermogravimetric Analysis (TGA) for Decomposition Kinetics

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is primarily used to determine the thermal stability and decomposition profile of materials. For this compound polymers, TGA provides information on the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass at high temperatures. The presence of the silicon-containing diphenylsilane moiety is expected to enhance the thermal stability and lead to a higher char yield compared to purely organic methacrylate polymers. By performing TGA at different heating rates, kinetic parameters for the decomposition process can be calculated using various models.

Morphological and Microstructural Characterization

The surface and internal structure of this compound polymers significantly influence their physical and mechanical properties. Techniques such as scanning electron microscopy, atomic force microscopy, and X-ray diffraction provide invaluable insights into the material's morphology, network structure, and degree of order.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of polymer materials at the micro and nanoscale. pressbooks.pub By scanning a focused beam of electrons across the sample, SEM provides detailed three-dimensional images that can reveal information about surface texture, phase separation, and the distribution of fillers or additives. pressbooks.pubazom.com For polymers, which are often poor electrical conductors, sample preparation may involve coating with a thin layer of a conductive material to prevent charging artifacts. dtu.dktescan-analytics.com

In the context of this compound polymers, SEM can be employed to:

Analyze fracture surfaces: Examining the surfaces created after mechanical failure can provide insights into the fracture mechanism and the internal morphology of the polymer network. kpi.ua

Observe phase morphology in blends: In blends with other polymers, SEM can be used to visualize the size, shape, and distribution of the different phases, which is critical for understanding the blend's properties. azom.comkpi.ua

Characterize the dispersion of fillers: When used in composites, SEM can reveal how well reinforcing fillers are dispersed within the this compound matrix. azom.com

Advanced SEM techniques, such as using backscattered electrons after staining, can provide enhanced contrast to distinguish between different phases in a polymer blend. kpi.ua

Atomic Force Microscopy (AFM) for Network Heterogeneity

Atomic Force Microscopy (AFM) offers nanoscale resolution imaging of polymer surfaces without the need for a vacuum or conductive coating. bruker.com It works by scanning a sharp tip attached to a cantilever across the sample surface, providing a topographical map. researchgate.net Beyond imaging, AFM can probe local mechanical and adhesive properties, making it an excellent tool for characterizing the heterogeneity of polymer networks. researchgate.netresearchgate.net

For this compound polymers, AFM is particularly useful for:

Mapping compositional and mechanical variations: Different modes of AFM, such as phase imaging and force spectroscopy, can distinguish between regions of varying stiffness, adhesion, and viscoelasticity within the polymer network. bruker.comresearchgate.net This is crucial for understanding the formation of microgels and their agglomeration, which can create spatial heterogeneity. nih.gov

Characterizing surface roughness: AFM provides quantitative data on surface roughness with high accuracy. researchgate.net

Studies have shown that the heterogeneity of dimethacrylate networks, which can be spatially organized due to the formation and agglomeration of microgels, significantly affects the mechanical properties of the resulting polymers. nih.gov AFM can be a key technique in visualizing and quantifying this network heterogeneity. nih.gov

X-ray Diffraction (XRD) for Structural Organization

X-ray Diffraction (XRD) is a primary technique for investigating the structural organization of polymeric materials, particularly their degree of crystallinity. intertek.comthermofisher.com When a beam of X-rays interacts with a material, it diffracts in specific directions based on the arrangement of atoms. Crystalline regions produce sharp diffraction peaks, while amorphous regions result in a broad halo. units.it

In the analysis of this compound polymers, XRD is instrumental in:

Determining the degree of crystallinity: The relative areas of the crystalline peaks and the amorphous halo in the diffraction pattern can be used to quantify the percentage of crystalline material in the polymer. intertek.comunits.it This is a critical parameter as it influences mechanical properties like stiffness and thermal properties like the melting point. thermofisher.com

Identifying crystalline phases: If the polymer can exist in different crystalline forms (polymorphism), XRD can identify the specific phases present. intertek.com

Assessing molecular orientation: In processed polymers, such as fibers or films, the polymer chains can become oriented. XRD can be used to measure the degree and direction of this orientation, which has a profound impact on the material's anisotropic properties. intertek.comunits.it

The combination of XRD with techniques like AFM can provide a comprehensive understanding of the morphology of dimethacrylate networks, linking the size and shape of heterogeneities to the final mechanical properties. nih.gov

Molecular Weight and Polydispersity Determination

The molecular weight and its distribution are fundamental characteristics of polymers that dictate many of their physical properties, including mechanical strength and melt viscosity. researchgate.net

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. wikipedia.orgshimadzu.eu The method separates molecules based on their hydrodynamic volume in solution. wikipedia.org Larger molecules elute from the chromatography column first, followed by smaller molecules that can penetrate the pores of the column packing material. infinitalab.com

Key parameters obtained from GPC analysis of this compound polymers include:

Number-average molecular weight (Mn): This is the total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. infinitalab.com

Weight-average molecular weight (Mw): This average is more sensitive to the presence of high molecular weight molecules. infinitalab.com

Polydispersity Index (PDI): This is the ratio of Mw to Mn (PDI = Mw/Mn) and provides a measure of the breadth of the molecular weight distribution. chromatographyonline.com A PDI of 1 indicates a monodisperse sample where all molecules have the same molecular weight, while higher values indicate a broader distribution. chromatographyonline.com

The accuracy of GPC data relies on several factors, including precise flow rates, stable temperatures, and appropriate column selection for the molecular weight range of the polymer being analyzed. researchgate.netsepscience.com

Table 1: Key Molecular Weight Parameters Determined by GPC

| Parameter | Description | Significance |

|---|---|---|

| Number-Average Molecular Weight (Mn) | The statistical average molecular weight of a polymer sample, considering the number of molecules. | Influences properties like flexibility and is related to colligative properties. researchgate.net |

| Weight-Average Molecular Weight (Mw) | The statistical average molecular weight, giving more weight to heavier molecules. | Correlates with properties like strength and toughness. researchgate.net |

| Polydispersity Index (PDI) | The ratio of Mw to Mn, indicating the breadth of the molecular weight distribution. | A measure of the heterogeneity of chain lengths in the polymer. chromatographyonline.com |

Rheological Studies of Polymerization Systems and Cured Networks

Rheology is the study of the flow and deformation of matter. For polymer systems, rheological measurements provide critical information about their processability and the structure of the final cured network. mdpi.com These studies are essential for understanding how this compound-based materials will behave during manufacturing and in their final application.

Rheological studies can be performed on both the uncured resin systems and the fully cured polymer networks. For the uncured systems, rheology helps to understand:

Viscosity as a function of shear rate: Many polymer resins are non-Newtonian, meaning their viscosity changes with the applied shear rate. nih.gov Understanding this shear-thinning behavior is crucial for processes like coating and molding. nih.gov

The influence of components on viscoelastic properties: The addition of fillers or co-monomers can significantly alter the rheological behavior of the resin. nih.gov

For the cured networks, dynamic mechanical analysis (a type of rheological measurement) can determine:

Storage and loss moduli: These parameters describe the elastic and viscous response of the material, respectively, providing insight into its stiffness and damping properties.

Glass transition temperature (Tg): This is the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state.

Studies on similar dimethacrylate systems have shown that the unfilled monomer mixtures often exhibit Newtonian behavior, while the addition of fillers leads to non-Newtonian, shear-thinning fluids. nih.gov The interactions between filler particles and the polymer matrix can also lead to complex viscoelastic properties like thixotropy (a time-dependent decrease in viscosity under shear). nih.gov

Conclusion

Bis(methacryloxy)diphenylsilane stands out as a monomer with significant potential in the development of advanced materials. Its structure, which marries the reactivity of methacrylates with the high refractive index and thermal stability of a diphenylsilane (B1312307) core, opens up avenues for creating polymers with tailored optical and mechanical properties. While detailed research on this specific monomer is not yet widespread, the foundational knowledge of organosilicon and polymer chemistry strongly suggests its utility in high-value applications such as optical devices and dental materials. Further research into its synthesis, polymerization, and the properties of its derived polymers is warranted to fully unlock the potential of this promising compound.

Structure Property Relationships in Bis Methacryloxy Diphenylsilane Polymer Networks

Influence of Monomer Architecture on Network Formation and Morphology

The architecture of a monomer is a critical determinant of the final properties of a crosslinked polymer network. For Bis(methacryloxy)diphenylsilane, the central diphenylsilane (B1312307) core would impose significant steric hindrance, influencing the polymerization process and the resulting network topology. The rigidity of the phenyl groups and the specific bond angles of the silicon atom would likely lead to a less flexible initial monomer conformation compared to aliphatic dimethacrylates. This rigidity can affect the rate of polymerization and the potential for cyclization reactions during network formation.

In analogous systems, such as those based on Bisphenol A-glycidyl dimethacrylate (Bis-GMA), the rigid aromatic structure is known to create heterogeneous networks with regions of high and low crosslink density. It is plausible that this compound would exhibit similar behavior, potentially forming microgel-like structures that coalesce into a larger network. However, without specific studies on this compound, the precise morphology, including the size and distribution of such heterogeneities, remains speculative.

Role of Siloxane Content and Phenyl Groups in Tailoring Polymer Network Properties

The presence of a silicon-oxygen (siloxane) linkage and phenyl groups is expected to impart unique characteristics to the polymer network. The siloxane bond is known for its high flexibility and thermal stability. In a polymer network, this could translate to a lower glass transition temperature and improved performance at elevated temperatures compared to purely carbon-based analogues.

The phenyl groups attached to the silicon atom contribute to the monomer's rigidity and refractive index. In polysiloxanes, the incorporation of phenyl groups has been shown to increase the refractive index and enhance thermal stability. Furthermore, the bulky nature of the phenyl groups would likely increase the free volume within the polymer network, potentially influencing properties such as gas permeability and water sorption. The specific interplay between the flexible siloxane character and the rigid phenyl groups in this compound networks would be a key area for investigation.

Intermolecular Interactions and Hydrogen Bonding within Polymer Networks

In polymer networks derived from this compound, intermolecular interactions would be dominated by van der Waals forces, particularly π-π stacking interactions between the phenyl groups. These interactions can significantly influence the packing of polymer chains and contribute to the material's mechanical properties.

Unlike monomers such as Bis-GMA, this compound lacks hydroxyl groups, and therefore, the capacity for strong hydrogen bonding is absent. The primary sites for any potential weak hydrogen bonding would be the carbonyl groups of the methacrylate (B99206) moieties acting as hydrogen bond acceptors. The absence of strong hydrogen bond donors would likely result in a lower viscosity of the monomer compared to hydroxyl-containing dimethacrylates. In the resulting polymer network, the lack of hydrogen bonding would affect properties such as water sorption and mechanical strength, which are often enhanced by these interactions in other dental and biomaterial resins. Research on other dimethacrylates has shown that hydrogen bonding plays a significant role in monomer viscosity, polymerization kinetics, and the mechanical strength of the final polymer. nih.gov

Correlation between Polymerization Kinetics, Crosslinking Density, and Resultant Network Structure

The polymerization kinetics of this compound would be influenced by the reactivity of the methacrylate groups and the steric hindrance imposed by the diphenylsilane core. The bulky nature of the monomer could lead to a diffusion-controlled reaction at earlier stages of conversion compared to smaller, more flexible dimethacrylates. This can result in a lower final degree of conversion and a more heterogeneous network structure.

The crosslinking density, a measure of the number of effective crosslinks per unit volume, is directly related to the degree of conversion and the monomer's functionality. A lower degree of conversion would inherently lead to a lower crosslinking density. The relationship between polymerization kinetics and the final network structure is complex; a rapid polymerization can trap unreacted monomer and lead to a less homogeneous network with a higher concentration of structural defects. The specific kinetic parameters for this compound polymerization have not been reported in the reviewed literature.

Theoretical and Computational Modeling of Structure-Property Relations

Theoretical and computational modeling, such as molecular dynamics simulations and quantum mechanical calculations, are powerful tools for predicting and understanding the structure-property relationships of polymer networks. Such models could provide insights into the conformational preferences of the this compound monomer, the dynamics of the polymerization process, and the resulting network architecture.

For example, modeling could be used to predict the glass transition temperature, mechanical moduli, and free volume of the polymer network. It could also elucidate the nature and strength of intermolecular interactions. While quantitative structure-property relationship (QSPR) models have been developed for various classes of polymers, specific models for this compound are not available in the current body of literature. The development of such models would be invaluable for the rational design of materials based on this monomer.

Research Applications of Bis Methacryloxy Diphenylsilane in Advanced Materials

Dental Restorative Materials and Composites Research

In the realm of dentistry, the quest for durable and aesthetically pleasing restorative materials is a continuous endeavor. Bis(methacryloxy)diphenylsilane has emerged as a promising component in the formulation of dental composites, primarily due to its potential to create highly crosslinked, hydrophobic, and stable polymer networks.

Development of Bis-GMA-Free Resin Formulations

The most widely used monomer in dental composites is Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA). wikipedia.org However, concerns over its potential to break down into bisphenol A (BPA), a known endocrine disruptor, have spurred research into Bis-GMA-free alternatives. wikipedia.orgnih.gov The development of new resin systems is crucial for the longevity of dental restorations. researchgate.net

Research has focused on synthesizing novel monomers to replace Bis-GMA. nih.govnih.gov For instance, one study synthesized a new BPA-free monomer, Bis-EFMA, which, when combined with TEGDMA, showed lower shrinkage, water sorption, and cytotoxicity compared to Bis-GMA-based resins. nih.gov Another approach involved using a diurethane dimethacrylate as a co-monomer with UDMA to create low-shrinkage polymers. Although not directly involving this compound, these studies highlight the ongoing search for Bis-GMA substitutes with improved properties. The introduction of a diphenylsilane (B1312307) moiety, as in this compound, could offer advantages such as increased hydrophobicity and enhanced thermal stability to these novel resin systems.

A key objective in developing Bis-GMA-free composites is to achieve comparable or superior performance to traditional materials. Studies on experimental composites have shown promising results, with some Bis-GMA-free formulations exhibiting higher conversion, lower solubility, and better mechanical properties after water immersion. nih.govresearchgate.net

Functionality as Silane (B1218182) Coupling Agents in Dental Composites

Methacryloxy silanes are widely used as coupling agents in dental composites. cfmats.com The most common is 3-methacryloxypropyltrimethoxysilane (MPTMS). nist.gov However, the hydrolytic stability of the resulting bond remains a concern. nih.gov The diphenyl group in this compound can enhance the hydrophobicity of the silane coupling agent, potentially leading to a more water-resistant and durable interface. dental-tribune.com The dual methacrylate functionalities also allow for a high degree of crosslinking with the resin matrix, which can further improve the mechanical properties of the composite.

The effectiveness of a silane coupling agent is influenced by factors such as its chemical structure and concentration. nih.gov Research has shown that the choice of silane and its concentration can significantly affect the bond strength of the composite. nih.gov

Table 1: Comparison of Silane Coupling Agents in Dental Applications

| Silane Coupling Agent | Key Features | Potential Advantages in Dental Composites |

| 3-methacryloxypropyltrimethoxysilane (MPTMS) | Commonly used in dental composites. nist.gov | Establishes a chemical bond between filler and resin. nist.gov |

| 3-isocyanatopropyltriethoxysilane | Investigated as an alternative to MPTMS. | Showed potential for higher shear bond strength in some studies. nih.gov |

| This compound | Contains two methacrylate groups and a diphenyl core. | Enhanced hydrophobicity and crosslinking density. |

Optical Materials and Encapsulants Research

The unique optical and physical properties of polysiloxanes make them attractive for various optical applications. The incorporation of a diphenylsilane unit, as found in this compound, can significantly enhance the refractive index of these materials.

Design of High Refractive Index Polysiloxanes

There is a growing demand for high refractive index (HRI) polymers in applications such as intraocular lenses, optical adhesives, and waveguides. uni-marburg.degoogle.com Polysiloxanes are particularly suitable for these applications due to their flexibility and transparency. uni-marburg.de The refractive index of polysiloxanes can be increased by incorporating aryl groups, such as phenyl groups, into the polymer backbone. google.com

A patent for high refractive index polysiloxanes describes the use of siloxane units with aryl groups to achieve a refractive index of about 1.56. google.com While this patent does not specifically mention this compound, the principles outlined are directly applicable. The diphenylsilane core of this compound would contribute significantly to the refractive index of the resulting polymer. The methacrylate groups provide a mechanism for polymerization, allowing for the creation of a crosslinked HRI polysiloxane network.

The design of HRI polymers often involves a trade-off between refractive index, Abbe number (a measure of dispersion), and glass transition temperature. uni-marburg.de For applications like intraocular lenses, a high refractive index, a high Abbe number, and a low glass transition temperature are desirable. uni-marburg.de

UV-Curing Materials for Optical Applications

UV-curing technology offers several advantages, including fast curing speeds, low energy consumption, and reduced environmental impact. nih.gov This technology is widely used in the production of coatings, adhesives, and other optical materials. nih.gov The development of novel photosensitive resins with tailored properties is an active area of research.

A study on the cationic UV-curing of a related compound, bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane, demonstrated the potential of diphenylsilane-containing monomers in this field. nih.govnih.gov The resulting polymer exhibited high photosensitivity, good thermal stability (up to 446 °C), high tensile strength (75.5 MPa), and excellent light transmittance (above 98%). nih.govnih.gov These properties are attributed to the presence of the phenyl and silicon atoms in the monomer structure. nih.gov

The methacrylate groups in this compound make it suitable for free-radical UV-curing, a common mechanism in many optical applications. The diphenylsilane core would be expected to impart similar benefits of high refractive index and thermal stability to the cured material.

Table 2: Properties of a UV-Cured Diphenylsilane-Containing Resin

| Property | Value | Reference |

| Thermal Stability (TGA) | Up to 446 °C | nih.govnih.gov |

| Tensile Strength | 75.5 MPa | nih.govnih.gov |

| Bending Strength | 49.5 MPa | nih.gov |

| Light Transmittance (350-700 nm) | > 98% | nih.govnih.gov |

| Photosensitivity (Induction time) | 0.2 s | nih.gov |

Biomedical Devices and Contact Lenses Research

Silicon-based polymers are extensively used in biomedical devices due to their biocompatibility and tunable physical properties. researchgate.net The unique combination of properties offered by this compound makes it a candidate for investigation in applications such as advanced contact lenses and other medical devices.

Modern contact lens research focuses on improving comfort, oxygen permeability, and incorporating new functionalities such as drug delivery and biosensing. nih.govnih.gov Silicone hydrogels are a popular class of materials for contact lenses, and the incorporation of a diphenylsilane moiety could enhance their refractive index, potentially leading to thinner and more comfortable lenses. The methacrylate groups would allow for copolymerization with other monomers to fine-tune the final properties of the lens material.

Recent innovations have seen the development of "smart" contact lenses that can monitor intraocular pressure or deliver drugs. nih.govpurdue.edu These devices often rely on the integration of electronics with soft, flexible materials. purdue.edu The processability of silane-based polymers and their ability to be modified with various functional groups make them suitable for such advanced applications. While direct research on this compound in this area is not yet prevalent, its properties suggest it could be a valuable component in the development of next-generation biomedical devices.

Development of Oxygen Permeable Materials

The development of materials with high oxygen permeability is critical for applications such as contact lenses, wound dressings, and gas separation membranes. Silicone-based materials are particularly valued in this field for their inherently high gas permeability. guidechem.com The incorporation of silicon-containing monomers into polymer matrices is a well-established strategy to enhance oxygen transport. Silicone monomers are frequently used in the formulation of research-grade silicone hydrogel contact lenses and other ophthalmic devices precisely for their ability to increase oxygen permeability. guidechem.com

Research has shown that copolymerizing traditional monomers, such as those used for rigid gas permeable lenses, with siloxane-containing monomers can lead to a dramatic increase in the oxygen permeability (Dk) of the final material. The flexible Si-O-Si (siloxane) bonds and the large free volume associated with silicon-containing side chains facilitate the diffusion of oxygen molecules through the polymer.

While specific studies focusing exclusively on this compound for oxygen permeable materials are not extensively detailed in publicly available literature, its chemical structure makes it a prime candidate for such research. It contains a silicon atom and phenyl groups, which can increase the free volume within a polymer network, and two methacrylate groups that allow it to be readily copolymerized with other vinyl monomers used in biomedical and optical applications. The principle remains that introducing such silane monomers into a polymer matrix, like one based on polymethyl methacrylate (PMMA), can significantly boost oxygen permeability.

To illustrate the impact of silicon-containing monomers, the table below shows comparative data for materials used in contact lens research.

| Material | Composition Principle | Oxygen Permeability (Dk) |

|---|---|---|

| Poly(methyl methacrylate) (PMMA) | Standard rigid polymer, no silicon. | Low |

| Silicone Hydrogel (Generic) | Copolymer containing siloxane/silane monomers. | High to Very High |

Additive Manufacturing Applications (e.g., Vat Photopolymerization for 3D Printing)

Vat photopolymerization (VPP) techniques, such as stereolithography (SLA) and digital light processing (DLP), are additive manufacturing processes that create three-dimensional objects by selectively curing a liquid photopolymer resin layer by layer. The properties of the final printed object are largely determined by the chemical composition of the resin, which typically consists of a mixture of monomers, oligomers, and a photoinitiator.

The resins used in VPP are often based on acrylate (B77674) or methacrylate monomers due to their high reactivity and the good mechanical properties of the resulting polymers. This compound, with its two methacrylate functional groups, is structurally suited for use as a crosslinking agent in these formulations. Upon exposure to UV light in the presence of a photoinitiator, the methacrylate groups can readily participate in free-radical polymerization, forming a densely crosslinked polymer network.

The inclusion of the rigid diphenylsilane core in the polymer backbone is an area of research interest for enhancing the properties of 3D printed materials. This structural element is expected to confer several advantages:

Thermal Stability: The phenyl groups and the silicon-carbon bonds can increase the thermal degradation temperature of the polymer compared to standard aliphatic acrylate resins.

Mechanical Strength: The rigid nature of the diphenylsilane unit can improve the stiffness and modulus of the final part.

Refractive Index Modification: The presence of phenyl groups can increase the refractive index of the material, which is a desirable property for the fabrication of optical components like lenses or light guides.

While this compound is listed as a commercially available monomer, specific research publications detailing its use in commercial or academic vat photopolymerization resins are not prominent. However, the synthesis of other novel photosensitive resins incorporating diphenylsilane structures for UV curing and 3D printing has been successfully demonstrated, showing excellent thermal and mechanical properties attributed to the silicon and phenyl content.

Adhesion Promotion and Surface Modification Research

A significant area of application for organofunctional silanes is in promoting adhesion between dissimilar materials, particularly between inorganic substrates (like glass, metals, and minerals) and organic polymer matrices. These molecules, often called coupling agents, form a molecular bridge at the interface, enhancing the durability and performance of composite materials.

This compound is well-suited for this role due to its dual chemical functionality. The silane portion of the molecule can interact with and form stable bonds to inorganic surfaces, while the methacrylate groups can copolymerize with a resin matrix. This mechanism is fundamental to its function as an adhesion promoter.

The process typically involves:

Surface Interaction: The silane can be applied to an inorganic surface (e.g., glass fibers, silica (B1680970) fillers, or a metal oxide layer). Although this compound lacks readily hydrolyzable groups like methoxy (B1213986) or ethoxy groups found in common silane coupling agents, the silicon center can still interact with surface hydroxyl groups on substrates. In some applications, its incorporation into a coating formulation provides the desired interfacial properties. google.com

Polymer Matrix Integration: The methacrylate functional groups are compatible with and can participate in the polymerization of common resin systems, such as polyesters, vinyl esters, and acrylics. During the curing process, the methacrylate ends of the silane become covalently bonded into the polymer network.

This dual reactivity creates a strong, durable bond at the interface, improving stress transfer from the polymer matrix to the inorganic reinforcement and preventing delamination, especially in the presence of moisture. Research into hybrid organic-inorganic materials prepared through the co-condensation of compounds like diphenyldiethoxysilane and methacryloxysilanes highlights the utility of the diphenylsilane structure in creating robust materials. chemicalbook.com this compound is specifically mentioned as a component in coating materials designed for metal surfaces, underscoring its relevance in adhesion and surface protection applications. google.com

| Functional Group of this compound | Role in Adhesion Promotion |

|---|---|

| Diphenylsilane Core | Provides a stable linkage and affinity for inorganic or metallic surfaces. |

| Methacrylate Groups | Reacts and copolymerizes with the organic polymer resin matrix. |

Advanced Topics and Future Research Directions

Controlled Synthesis of Complex Polymer Architectures

The synthesis of complex polymer architectures (CPAs) represents a significant area of advanced polymer chemistry, with techniques like reversible-deactivation radical polymerization (RDRP) playing a crucial role. nih.gov The incorporation of monomers like bis(methacryloxy)diphenylsilane into these architectures can impart unique properties. Future research is geared towards achieving even greater control over the synthesis of these complex structures.

One promising avenue is the use of novel initiator systems to create CPAs with ultra-high chain density. nih.gov For instance, the use of trichloroacetyl isocyanate as a vehicle to introduce trichloroacetyl groups (TAGs) allows for the creation of universal trifunctional initiators for copper-mediated RDRP (Cu-RDRP). nih.gov This method has been shown to be effective for various monomer classes, leading to polymers with low dispersity and a wide range of molecular weights. nih.gov This approach could be adapted for this compound to create novel star polymers or high-density graft copolymers.

Another area of exploration is the use of functional initiators in Atom Transfer Radical Polymerization (ATRP). researchgate.net For example, a bis-allyloxy functionalized ATRP initiator has been synthesized and used for the polymerization of styrene (B11656) and methyl methacrylate (B99206). researchgate.net This strategy allows for the introduction of specific functionalities at the chain ends, which can then be used for further reactions. A similar approach could be developed for this compound to create well-defined macromonomers with reactive end groups, enabling the construction of more complex architectures like block copolymers and graft copolymers.

The development of "living" polymerization techniques for siloxane monomers is also a key area of research. gelest.com Anionic ring-opening polymerization (AROP) of cyclic siloxane monomers like hexamethylcyclotrisiloxane (B157284) (D3) using an alkyl lithium initiator allows for the synthesis of well-defined silicone macromers. gelest.com This method could be combined with the polymerization of this compound to create hybrid block copolymers with distinct siloxane and methacrylate segments, leading to materials with tailored properties.

Exploration of Smart and Responsive Polymeric Systems

"Smart" or "stimuli-responsive" polymers are a class of materials that undergo significant changes in their properties in response to external stimuli such as temperature, pH, light, or electric fields. youtube.comnih.govpatsnap.com The incorporation of this compound into such systems could lead to novel materials with unique responsiveness.

Future research will likely focus on designing and synthesizing copolymers where this compound is combined with monomers known to impart stimuli-responsive behavior. For example, thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAAm) exhibit a lower critical solution temperature (LCST), causing them to undergo a sol-gel transition with temperature changes. youtube.comnih.gov Copolymerizing this compound with NIPAAm could result in materials with tunable thermal responses and enhanced mechanical properties due to the siloxane component.

Similarly, pH-responsive polymers, such as those containing acrylic acid or tertiary amine groups, can alter their solubility or swell in response to pH changes. youtube.comnih.gov The integration of this compound into these systems could create materials for applications like targeted drug delivery, where the polymer releases its payload in a specific pH environment. nih.gov

Light-responsive polymers, often containing photochromic groups like azobenzene (B91143) or ortho-nitrobenzyl esters (o-NBE), offer spatial and temporal control over material properties. researchgate.netunileoben.ac.at The development of systems where this compound is copolymerized with light-sensitive monomers could lead to photo-patternable materials or coatings with switchable properties.

The inherent properties of siloxanes, such as their flexibility and biocompatibility, make them attractive components for smart systems. nih.gov Research into bridged polysilsesquioxanes (BPSs), which are hybrid organic-inorganic materials, is also a promising direction. mdpi.com These materials can be designed to respond to various stimuli, making them suitable for controlled release applications. mdpi.com

Design of Biodegradable and Biocompatible Siloxane-Methacrylate Copolymers

The development of biodegradable and biocompatible polymers is crucial for various biomedical applications. Siloxane-containing materials are known for their biocompatibility and low toxicity. nih.gov Combining these properties with the mechanical strength of methacrylates and the potential for biodegradability presents a significant research opportunity.